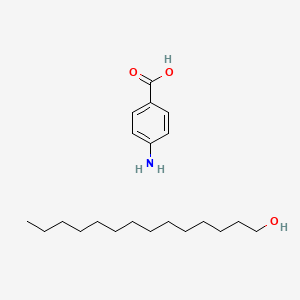

4-Aminobenzoic acid;tetradecan-1-ol

説明

4-Aminobenzoic Acid (4-ABA) 4-Aminobenzoic acid (C₇H₇NO₂) is an aromatic compound with an amino group (-NH₂) and a carboxylic acid (-COOH) group in the para position. It is a key component in folic acid biosynthesis and exhibits diverse biological activities, including tyrosinase inhibition, antibacterial effects, and applications in organic synthesis . Its pKa values are 2.38 (carboxylic acid) and 4.85 (amine), influencing its solubility and reactivity .

Tetradecan-1-ol (Myristyl Alcohol) Tetradecan-1-ol (C₁₄H₃₀O) is a saturated fatty alcohol with a 14-carbon chain. It is widely used in cosmetics and pharmaceuticals as an emollient and surfactant. This article will focus primarily on 4-ABA due to the breadth of available research.

特性

CAS番号 |

113422-79-0 |

|---|---|

分子式 |

C21H37NO3 |

分子量 |

351.5 g/mol |

IUPAC名 |

4-aminobenzoic acid;tetradecan-1-ol |

InChI |

InChI=1S/C14H30O.C7H7NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;8-6-3-1-5(2-4-6)7(9)10/h15H,2-14H2,1H3;1-4H,8H2,(H,9,10) |

InChIキー |

GMQCDWFGXWYLOG-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCO.C1=CC(=CC=C1C(=O)O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzoic acid typically involves the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . Tetradecan-1-ol can be synthesized through the hydrogenation of myristic acid or by the reduction of myristyl chloride .

Industrial Production Methods

In industrial settings, 4-Aminobenzoic acid is produced mainly through the reduction of 4-nitrobenzoic acid using catalytic hydrogenation. Tetradecan-1-ol is produced by the hydrogenation of fatty acids derived from natural fats and oils .

化学反応の分析

Types of Reactions

4-Aminobenzoic acid undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form 4-nitrobenzoic acid.

Reduction: It can be reduced to form aniline derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Tetradecan-1-ol undergoes reactions such as:

Oxidation: It can be oxidized to form tetradecanoic acid.

Esterification: It can react with carboxylic acids to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and nitric acid.

Major Products Formed

4-Aminobenzoic acid: Major products include 4-nitrobenzoic acid and aniline derivatives.

Tetradecan-1-ol: Major products include tetradecanoic acid and various esters.

科学的研究の応用

4-Aminobenzoic acid is widely used in scientific research due to its role in the synthesis of folate, which is essential for DNA synthesis and replication. It has applications in the development of pharmaceuticals, including anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory agents .

Tetradecan-1-ol is used in the production of surfactants, emulsifiers, and lubricants. It also finds applications in the cosmetic industry as an emollient and thickening agent .

作用機序

4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is involved in the conversion of chorismate to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Tetradecan-1-ol exerts its effects primarily through its role as a fatty alcohol, influencing the properties of cell membranes and acting as a precursor for the synthesis of other compounds .

類似化合物との比較

Structural Isomers of Aminobenzoic Acids

4-ABA is compared to its isomers, 2-aminobenzoic acid (anthranilic acid) and 3-aminobenzoic acid, which differ in the position of the amino group on the benzene ring. Key differences include:

4-ABA’s para-substitution enhances its intermolecular interactions, making it more effective in enzyme inhibition compared to ortho- and meta-isomers .

Functional Derivatives of 4-Aminobenzoic Acid

4-ABA serves as a precursor for bioactive derivatives:

- α-Ketoamide Derivatives : Formed by reacting 4-ABA with N-acetylisatin, these compounds show enhanced reactivity due to the para-substitution pattern .

- Thalidomide Analogs : 4-ABA-based prodrugs demonstrate nitric oxide release and anti-leukemic activity, outperforming benzamide derivatives in cytotoxicity .

Tyrosinase Inhibition

4-ABA inhibits mushroom tyrosinase (IC₅₀ = 0.30–0.35 mM), extending the lag time of monophenolase activity by 4.4-fold at 1.0 mM. This mixed-type inhibition is superior to kojic acid (IC₅₀ = 0.05 mM) but less potent, highlighting its role as a moderate tyrosinase inhibitor .

Antibacterial Activity

4-ABA derivatives, such as sulfonamide-substituted analogs, antagonize bacterial folate synthesis. For example, nuclear-substituted 4-ABA derivatives (Table 1 in ) show enhanced bacteriostatic effects compared to unmodified 4-ABA.

Antidiabetic Potential

Mannich reaction-derived 4-ABA analogs (e.g., compound 2c ) exhibit α-glucosidase inhibitory activity (IC₅₀ = 12.5 µM), comparable to acarbose (IC₅₀ = 10.8 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。